1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
Overview
Description
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride is used in various scientific research applications:
Preparation Methods
The synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the reaction of hexahydrate piperazine with ethylene oxide under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a buffering agent, maintaining a stable pH in biological systems. It has negligible metal ion binding abilities and is membrane impermeable, making it suitable for various biochemical reactions .
Comparison with Similar Compounds
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride can be compared with other similar compounds such as:
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPPS): Another buffering agent with similar properties but different pKa values.
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): Known for its use in maintaining physiological pH in cell culture media.
These compounds share similar structural features but differ in their specific applications and properties, making this compound unique in its versatility and effectiveness in various scientific research applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-14(2)16(15-6-4-3-5-7-15)17(21)19-10-8-18(9-11-19)12-13-20;/h3-7,14,16,20H,8-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOUTXKMMPHBFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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